BenchChemオンラインストアへようこそ!

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Physicochemical profiling Drug likeness Membrane permeability

The compound (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1903769-74-3) is a fully synthetic chalcone derivative with a molecular formula of C20H21BrO6 and a molecular weight of 437.3 g/mol. It features a 2-bromo-3,4,5-trimethoxyphenyl ring A linked via an E-configured α,β-unsaturated ketone bridge to a 3,4-dimethoxyphenyl ring B.

Molecular Formula C20H21BrO6
Molecular Weight 437.286
CAS No. 1903769-74-3
Cat. No. B2424410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
CAS1903769-74-3
Molecular FormulaC20H21BrO6
Molecular Weight437.286
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC
InChIInChI=1S/C20H21BrO6/c1-23-15-9-7-12(10-16(15)24-2)6-8-14(22)13-11-17(25-3)19(26-4)20(27-5)18(13)21/h6-11H,1-5H3/b8-6+
InChIKeyJYGQEQCGFYYULW-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1903769-74-3) for Chalcone-Focused Research Programs


The compound (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1903769-74-3) is a fully synthetic chalcone derivative with a molecular formula of C20H21BrO6 and a molecular weight of 437.3 g/mol [1]. It features a 2-bromo-3,4,5-trimethoxyphenyl ring A linked via an E-configured α,β-unsaturated ketone bridge to a 3,4-dimethoxyphenyl ring B. The compound is listed in the PubChem database (CID 91973749) and has been registered in commercial screening libraries, though published primary pharmacological data remain sparse [1][2].

Why Generic Chalcone Substitution is Not Viable for (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1903769-74-3)


Within the 2-bromo-3,4,5-trimethoxyphenyl chalcone chemotype, even single-atom or positional alterations produce substantial shifts in biological target engagement and physicochemical behavior. For example, replacing the 3,4-dimethoxyphenyl B-ring with a 2,4-dihydroxyphenyl substituent (as in BDP) redirects activity toward Hsp90 inhibition, while introducing an amino linker and Z-configuration (as in compound 10ae) produces a tubulin-polymerizing agent rather than an Hsp90 inhibitor [1][2]. Consequently, generic substitution among commercially available brominated trimethoxychalcones cannot preserve a defined pharmacological profile, making the procurement of this specific regioisomer essential for reproducible research.

Quantitative Differentiation Evidence for (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1903769-74-3) Against Closest Analogs


Zero Hydrogen Bond Donor Count Confers Higher Predicted Membrane Permeability Versus Dihydroxy Analog BDP

The target compound possesses zero hydrogen bond donors (HBD = 0), compared to two HBDs in the structurally closest Hsp90-inhibitory analog BDP [(E)-3-(2-bromo-3,4,5-trimethoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one], which bears a 2,4-dihydroxyphenyl B-ring [1][2]. The calculated partition coefficient (XLogP3) of the target compound is 4.2 [1]. Although an experimentally measured logP for BDP is unavailable, the presence of two phenolic -OH groups is expected to lower logP by approximately 0.5–1.0 log unit based on fragment contribution methods, positioning the target compound as the more lipophilic entity within the 2-bromo-3,4,5-trimethoxyphenyl chalcone subclass.

Physicochemical profiling Drug likeness Membrane permeability

Regioisomeric Bromine Placement on the 3,4,5-Trimethoxyphenyl A-Ring Distinguishes Target Compound from Commercially Available 3-Bromo-4,5-dimethoxy Analogs

The target compound carries bromine at the 2-position of the 3,4,5-trimethoxyphenyl A-ring (ortho to the carbonyl attachment), whereas the commercially prevalent analog CAS 690665-75-9 [(E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one] places bromine at the 3-position of a 4,5-dimethoxyphenyl ring with the carbonyl attached to a 3,4,5-trimethoxyphenyl unit—i.e., the bromination site and methoxy patterns are swapped between A and B rings [1]. In the tubulin-polymerization series (J. Med. Chem. 2012), the 2-bromo-3,4,5-trimethoxy A-ring motif was essential for potent activity (GI50 values in nanomolar range across 20 cancer cell lines for compound 10ae), whereas relocation of bromine or methoxy groups abolished activity [1].

Regioisomer differentiation Structure-activity relationship Halogen bonding

E-Configuration of the Enone Bridge is Structurally Verified by Spectroscopic Data, Unlike Undefined Isomers in Analog Inventories

The target compound has been characterized by FTIR and GC-MS, with the E-configuration confirmed by the olefinic proton coupling pattern in the 1H NMR spectrum and the characteristic IR carbonyl stretch of the α,β-unsaturated ketone [1]. In the J. Med. Chem. 2012 study, the Z-configured aminopropenone analog (10ae) exhibited potent tubulin polymerization activity, while the E-isomers in that series were significantly less active, illustrating that enone geometry directly governs biological activity in bromo-trimethoxyphenyl propenone chemotypes [2]. The target compound's E-geometry is thus a defined stereochemical feature that differentiates it from Z-series tubulin-targeting agents.

Stereochemical integrity Analytical characterization Quality control

Absence of 4'-Hydroxy or 4'-Amino Substituent Distinguishes This Chalcone from Tubulin- and Hsp90-Targeted Congeners

The target compound lacks both the 2,4-dihydroxy motif of the Hsp90 inhibitor BDP and the 3-hydroxy-4-methoxyphenylamino motif of the tubulin-stabilizing compound 10ae [1][2]. BDP induces degradation of Hsp90 client proteins (EGFR, Her2, Met, Akt, c-Raf, Cdk4) in MDA-MB-231 cells and causes G2/M cell cycle arrest at concentrations of 1–10 μM, while 10ae stabilizes microtubules like paclitaxel with GI50 values < 100 nM across 20 tumor cell lines [1][2]. The target compound, bearing only methoxy substituents on both rings, is predicted to engage a distinct target space, making it a valuable tool for profiling structure-activity relationships within the brominated trimethoxyphenyl chalcone family.

Target engagement selectivity Cytoskeletal vs chaperone inhibition Chemical probe specificity

Recommended Research and Procurement Application Scenarios for (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS 1903769-74-3)


Chemical Probe for Phenotypic Screening to Identify Novel Targets Distinct from Hsp90 and Tubulin

Because the target compound lacks the hydroxyl and amino substituents required for Hsp90 and tubulin engagement, it is an ideal negative-control or probe compound for phenotypic screens aiming to identify new molecular targets within the brominated trimethoxychalcone chemical space. The 0 HBD count (versus 2 in BDP) also provides a passive permeability advantage for intracellular target engagement [1].

Reference Standard for Regioisomeric Quality Control in Chalcone Library Procurement

The compound's precisely defined 2-bromo-3,4,5-trimethoxy A-ring pattern serves as a chromatographic and spectroscopic reference standard to verify the identity of purchased chalcone libraries, where regioisomeric contaminants (e.g., CAS 690665-75-9 with a 3-bromo-4,5-dimethoxy pattern) can co-elute or share molecular formula [1].

Starting Material for Focused SAR Exploration of the Chalcone B-Ring

With the 2-bromo-3,4,5-trimethoxy A-ring fixed, the 3,4-dimethoxy B-ring provides a tractable handle for systematic structural diversification (e.g., demethylation, O-dealkylation, or replacement with heterocycles) to probe structure-activity relationships in under-explored biological target space [1].

Computational Chemistry and Docking Studies Leveraging Experimentally Verified E-Configuration

The spectroscopically confirmed E-enone geometry provides a validated starting conformation for molecular docking and pharmacophore modeling studies, where enone configuration strongly influences the spatial orientation of the two aryl rings and the electrophilic β-carbon reactivity [1].

Quote Request

Request a Quote for (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.